molecular formula C12H21N3O6 B1253665 (S,R,R)-nicotianamine

(S,R,R)-nicotianamine

Cat. No.: B1253665
M. Wt: 303.31 g/mol
InChI Key: KRGPXXHMOXVMMM-HLTSFMKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,R,R)-Nicotianamine (NA) is a non-proteinogenic amino acid that serves as a ubiquitous and endogenous chelator for metal cations in higher plants, with growing importance in mammalian iron metabolism research . It forms stable, hexadentate complexes with a range of divalent metal ions, including Fe²⁺, Fe³⁺, Zn²⁺, Cu²⁺, and Mn²⁺, playing an indispensable role in their translocation, sequestration, and overall metal homeostasis within the organism . In plant biology research, NA is critical for internal metal transport. The analysis of the NA-deficient tomato mutant chloronerva reveals a phenotype of severe iron deficiency and sterility, underscoring NA's essential function . Its role extends to graminaceous plants, where it acts as the direct biosynthetic precursor to mugineic acid family phytosiderophores (MAs), which are secreted to acquire iron from the soil . Furthermore, NA is vital for mitigating metal toxicity, as studies show that NA synthesis, particularly by the OsNAS3 gene in rice, is induced under iron excess conditions to help detoxify and confer tolerance . In mammalian and biomedical research, NA-chelated iron has been identified as a highly bioavailable form of iron. Recent studies demonstrate that NA-Fe(II) complexes are absorbed in the small intestine via specific amino acid transporters, namely the proton-coupled amino acid transporter (PAT1) and the heterodimeric transporter LAT2/4F2hc . This pathway is distinct from the absorption mechanism for free iron, suggesting NA's potential in novel nutritional interventions. In vivo studies using the Gallus gallus model confirm that NA-chelated iron positively affects iron status and improves indicators of gastrointestinal health . The primary research applications of this compound therefore include: 1) Investigating metal homeostasis, long-distance transport, and detoxification mechanisms in plants; 2) Serving as a key component in the development of iron- and zinc-biofortified crops, where overexpression of Nicotianamine Synthase (NAS) genes has proven a successful strategy to increase micronutrient density and bioavailability in staple foods like rice and wheat ; and 3) Exploring novel, highly bioavailable iron delivery systems for nutritional science, as evidenced by its absorption via amino acid transporters in the gut and its efficacy in improving iron status in animal models . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C12H21N3O6

Molecular Weight

303.31 g/mol

IUPAC Name

(2S)-1-[(3R)-3-[[(3R)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid

InChI

InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9+/m1/s1

InChI Key

KRGPXXHMOXVMMM-HLTSFMKQSA-N

SMILES

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N

Isomeric SMILES

C1CN([C@@H]1C(=O)O)CC[C@H](C(=O)O)NCC[C@H](C(=O)O)N

Canonical SMILES

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N

Origin of Product

United States

Scientific Research Applications

Iron Bioavailability Enhancement

Role in Agriculture and Nutrition

Nicotianamine is recognized for its ability to chelate metal ions, particularly iron. This property is crucial for enhancing the bioavailability of iron in staple crops such as rice. A study demonstrated that overexpressing the rice nicotianamine synthase gene (OsNAS1) in rice endosperm significantly increased nicotianamine concentrations, leading to improved iron bioavailability when tested in an in vitro model using Caco-2 cells. The results indicated that the iron from high nicotianamine rice was twice as bioavailable compared to non-transgenic control lines .

Study Method Findings
Zheng et al. (2010)Transgenic rice with OsNAS1Increased nicotianamine led to enhanced iron bioavailability (2x) in Caco-2 cells

Plant Growth and Metal Transport

Mechanism of Action

Nicotianamine facilitates the transport of essential trace metals within plants, including iron, zinc, and manganese. Research has shown that ectopic expression of nicotianamine synthase genes in plants can enhance metal accumulation in leaves and seeds, thereby improving overall plant health and growth. For instance, transgenic tobacco plants with increased nicotianamine levels exhibited enhanced accumulation of iron and other transition metals .

Case Study: Tobacco Plants

In a study involving tobacco plants, the activation of the Arabidopsis NAS gene resulted in a six-fold increase in nicotianamine levels, which correlated with higher concentrations of iron and zinc . This suggests that manipulating nicotianamine levels can be a viable strategy for improving the nutritional quality of crops.

Nutraceutical Potential

Iron Absorption in Mammals

Recent findings indicate that nicotianamine is absorbed as an iron(II) complex in the mouse small intestine via amino acid transporters. This highlights its potential role not only in plant systems but also in mammalian nutrition, particularly concerning iron absorption . The implications for human health are significant, especially for populations at risk of iron deficiency.

Preparation Methods

Multistep Organic Synthesis from L-Aspartic Acid

A 13-step route achieves NA synthesis without column chromatography, yielding 49% overall:

StepReactionReagents/ConditionsYield
1EsterificationL-Aspartic acid, SOC₂, MeOH95%
4CouplingEDCI, HOBt, DIPEA78%
7CyclizationTFA, anisole82%
13DeprotectionMg, MeOH; TFAQuant.

Advantages : Scalability (multigram batches).
Limitations : Labor-intensive steps and high reagent costs.

Stereoselective Azetidine Formation

Bouazaoui et al. utilized (2-trimethylsilyl)ethanesulfonyl (SES) protecting groups to enforce (S)-azetidine-2-carboxylate configuration. Critical intermediates include tert-butyl L-azetidine-2-carboxylate, alkylated sequentially with iodide derivatives to assemble the NA backbone.

Recombinant Microbial Production

Escherichia coli Expression Systems

Heterologous expression of barley HvNAS1 in E. coli BL21 yields 4.5 nmol NA/mg protein. Optimization strategies include:

  • Codon Optimization : Enhancing NAS expression under T7 promoters.

  • SAM Supplementation : Exogenous SAM (2 mM) boosts NA titers 3-fold.

Engineered Saccharomyces cerevisiae

Co-expression of AtNAS1 (Arabidopsis) and SAM synthetase achieves 120 mg/L NA in fed-batch fermentation. Key parameters:

  • pH 6.0, 30°C, 0.5 mM Fe²⁺.

  • Maltose induction for sustained SAM supply.

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

MethodYieldPurityScalabilityCost ($/g)
Plant Biosynthesis0.1–1 mg/g85%Low1,200
Chemical Synthesis49% (13 steps)98%Medium800
E. coli Recombinant4.5 nmol/mg90%High300
S. cerevisiae Engineered120 mg/L95%High150

Table 2: Key Enzymes in NA Biosynthesis

EnzymeSourceSpecific Activity (nmol/min/mg)Metal Cofactor
OsNAS3Oryza sativa12.4 ± 1.2Zn²⁺
HvNAS1Hordeum vulgare18.9 ± 2.1Fe²⁺
MtNASMethanothermobacter0.7 ± 0.1None

Q & A

Q. What methodologies are used to detect and quantify nicotianamine in plant tissues?

Nicotianamine (NA) can be quantified using liquid chromatography coupled with electrospray ionization time-of-flight mass spectrometry (LC/ESI-TOF-MS) . This method achieves high sensitivity (detection limits <1 pmol) by employing internal standards like deuterated NA or ethylenediamine-N,N'-diacetic acid (EDDA). Calibration curves and spike-recovery experiments are critical for validation, especially in complex matrices such as xylem sap or seeds .

Q. How do Arabidopsis NAS mutants elucidate nicotianamine’s role in iron (Fe) homeostasis?

Quadruple nas mutants (nas4x-1 and nas4x-2) in Arabidopsis reveal NA’s necessity for Fe mobilization to reproductive tissues. The nas4x-1 mutant, with residual NA in vegetative tissues but none in mature leaves, shows Fe accumulation in rosette leaves but severe Fe deficiency in flowers and seeds. This is validated via ICP-MS for Fe quantification and molecular markers (e.g., FRO2, IRT1) to assess Fe deficiency responses .

Q. What model systems are used to study NA-deficient phenotypes?

Key models include:

  • Arabidopsis NAS mutants for seed Fe loading .
  • Tomato chloronerva mutant (constitutively NA-deficient) for leaf chlorosis and sterility .
  • Transgenic tobacco lines with suppressed NAS expression for pollen tube growth defects .
    These systems are analyzed using phenotyping (chlorosis scoring), histochemical staining (Perls’ Prussian blue for Fe), and transcriptomics .

Advanced Research Questions

Q. How does NA mediate trade-offs between Fe and zinc (Zn) homeostasis?

NA coordinates both Fe and Zn, but their partitioning is distinct. In Arabidopsis, vacuolar sequestration of NA by ZIF1 (Zinc-Induced Facilitator 1) enhances Zn retention in roots but induces Fe deficiency in shoots. This is demonstrated via synchrotron X-ray fluorescence (SXRF) for subcellular metal mapping and yeast complementation assays to validate transporter specificity .

Q. Why do NAS knockdowns in hyperaccumulators like Arabidopsis halleri show contradictory metal tolerance phenotypes?

Suppressing AhNAS2 in A. halleri reduces Zn root-to-shoot translocation (due to disrupted NA-xylem loading) but increases nickel (Ni) sensitivity. Speciation analysis of xylem sap reveals NA is required for Zn-organic acid complex formation, while Ni toxicity arises from unchelated Ni²⁺. This is tested using size-exclusion chromatography coupled to ICP-MS .

Q. How does NA interact with long-distance Fe signaling pathways?

NA facilitates phloem-based Fe transport to sinks (e.g., seeds, flowers) by stabilizing Fe²⁺. In Arabidopsis, nas mutants show disrupted Fe allocation, validated via radiolabeled ⁵⁹Fe tracing and grafting experiments between wild-type and nas4x-1 plants. Transcriptomic profiling further identifies NA-dependent regulation of OPT3 (oligopeptide transporter) for shoot-to-root Fe signaling .

Q. Do chloroplasts preferentially uptake Fe complexed with citrate over NA?

In Brassica napus, Fe³⁺-citrate is absorbed more efficiently by chloroplasts than Fe³⁺-NA, as shown by ⁵⁷Fe Mössbauer spectroscopy and isolated chloroplast uptake assays. This preference is attributed to differential membrane transporter affinity, with citrate-Fe uptake rates 2–3× higher than NA-Fe .

Methodological Focus

Q. How are NAS genes manipulated to enhance micronutrient biofortification in crops?

  • Overexpression : Rice OsNAS2 in wheat increases grain NA by 3–5×, enhancing Fe and Zn accumulation. Quantified via LC-MS and validated in field trials .
  • Tissue-specific promoters : Root-specific NAS expression in barley avoids pleiotropic effects (e.g., sterility) seen in constitutive overexpression lines .

Q. What experimental designs resolve contradictions in NA’s role under varying Fe regimes?

  • Split-root assays : To differentiate local vs. systemic Fe deficiency responses in nas mutants .
  • Metal speciation analysis : EXAFS/XANES to identify NA-metal complexes in tissues .
  • Double mutants : Combining nas with frd3 (Fe reductase mutant) to dissect NA’s role in Fe redox cycling .

Q. How is transcriptomic data integrated to study NA biosynthesis regulation?

Co-expression networks (e.g., WGCNA) link NAS genes with Fe-responsive transcription factors (e.g., FIT, bHLH38/39). In Arabidopsis, nitrate-induced NAS upregulation is identified via microarray analysis, suggesting cross-talk between N and Fe metabolism .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,R,R)-nicotianamine
Reactant of Route 2
(S,R,R)-nicotianamine

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